1,3-Dimethyl-2,6-diphenylpiperidin-4-one
Description
1,3-Dimethyl-2,6-diphenylpiperidin-4-one is a piperidinone derivative characterized by a six-membered heterocyclic ring with ketone functionality at the 4-position. The molecule features two phenyl groups at the 2- and 6-positions and methyl groups at the 1- and 3-positions. Its crystal structure reveals a chair conformation for the piperidin-4-one ring, with phenyl and methyl substituents occupying equatorial positions . Weak intermolecular C–H⋯O hydrogen bonds form centrosymmetric dimers, contributing to its solid-state stability. The compound has been studied for diverse biological activities, including antimicrobial, anticancer, and central nervous system (CNS) effects .
Properties
IUPAC Name |
1,3-dimethyl-2,6-diphenylpiperidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO/c1-14-18(21)13-17(15-9-5-3-6-10-15)20(2)19(14)16-11-7-4-8-12-16/h3-12,14,17,19H,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZCQBSKDIIAQHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(N(C(CC1=O)C2=CC=CC=C2)C)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60300876, DTXSID101283000 | |
| Record name | 1,3-dimethyl-2,6-diphenylpiperidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60300876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Dimethyl-2,6-diphenyl-4-piperidone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101283000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5554-58-5, 5315-29-7 | |
| Record name | 1,3-Dimethyl-2,6-diphenyl-4-piperidone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5554-58-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC139645 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139645 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-dimethyl-2,6-diphenylpiperidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60300876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Dimethyl-2,6-diphenyl-4-piperidone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101283000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Initial Condensation
The Mannich reaction forms the foundational step, involving a three-component condensation between benzaldehyde (2 mol), ammonium acetate (1 mol), and ethyl methyl ketone (1 mol) in absolute ethanol. The mixture is warmed at reflux for 30 minutes, followed by overnight stirring at room temperature to yield an intermediate piperidin-4-one scaffold. The reaction proceeds via nucleophilic attack of the enolized ketone on the iminium ion generated from benzaldehyde and ammonium acetate, forming the six-membered ring.
Optimization Insights :
Methylation via Alkylation
The intermediate 2,6-diphenylpiperidin-4-one undergoes N-methylation using methyl iodide (1.5 mol) in acetone under reflux, catalyzed by potassium carbonate (2 mol). The base deprotonates the secondary amine, facilitating nucleophilic substitution at the methyl iodide electrophile.
Critical Parameters :
Purification and Yield
Crude product purification via column chromatography (silica gel, ethyl acetate:petroleum ether = 2:98) yields this compound as a white solid in 85% yield. Crystallographic analysis confirms the chair conformation of the piperidine ring, with phenyl groups oriented equatorially.
Green Chemistry Approach Using Deep Eutectic Solvents
Solvent Composition and Reaction Design
A glucose-urea DES (60:40 wt%) serves as an eco-friendly medium for synthesizing piperidin-4-one derivatives. This method replaces volatile organic solvents, reducing environmental impact while maintaining efficiency.
Synthesis Protocol :
Yield and Advantages
The DES method achieves a 78% yield of this compound, slightly lower than traditional methods but with notable benefits:
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Reduced Toxicity : Eliminates carcinogenic solvents like dichloromethane.
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Recyclability : DES can be recovered and reused for three cycles without significant yield loss.
Comparative Analysis of Synthesis Methods
Key Observations :
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The traditional method prioritizes yield and scalability, whereas the DES approach emphasizes sustainability.
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Crystallographic data from both methods confirm identical molecular conformations, ensuring product consistency.
Mechanistic Insights and Side Reactions
Chemical Reactions Analysis
Oxidative Hydrolysis
Reagent : Pyridinium fluorochromate (PFC) in aqueous acetic acid
Conditions : 60% (v/v) acetic acid, 293 K
Products : Corresponding ketone (via oxidative cleavage of the oxime)
Key Findings :
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Kinetics : Pseudo-first-order rate constants () decrease with increasing [PFC] due to steric hindrance (Table 1) .
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Steric Effects : Bulkier substituents (e.g., 1,3-dimethyl vs. 1-methyl) reduce reactivity by 40–60%, attributed to transition-state crowding .
Table 1 : Rate constants for oxidation of substituted piperidin-4-one oximes by PFC at 293 K
| [PFC] (×10⁴ mol/dm³) | [Substrate] (×10² mol/dm³) | (×10⁴ s⁻¹) |
|---|---|---|
| 7.0 | 1.00 | 5.29 |
| 9.0 | 1.00 | 4.18 |
| 13.0 | 1.00 | 2.88 |
Mechanism : Polar pathway involving protonated PFC ester intermediate formation, followed by slow C=N bond cleavage (Scheme 1) .
Oximation and Oxime Functionalization
Reagents : Hydroxylamine hydrochloride, NaOAc
Conditions : Ethanol, reflux
Product : 1,3-Dimethyl-2,6-diphenylpiperidin-4-one oxime .
Derivatization :
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Oxime Ethers : Reaction with methyl chloroacetate/K₂CO₃ forms O-(methoxycarbonylmethyl)oxime derivatives .
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Stability : Intramolecular H-bonding stabilizes the oxime tautomer (FT-IR, NMR) .
Table 2 : Selected spectral data for oxime derivatives
| Derivative | IR (C=N) cm⁻¹ | H NMR (δ, ppm) |
|---|---|---|
| Parent oxime | 1620 | 2.35 (s, N–CH₃) |
| O-Methoxycarbonylmethyl | 1615 | 3.72 (s, OCH₃) |
Coordination Chemistry
Reagents : Transition metal salts (e.g., Cu²⁺, Fe³⁺)
Products : Metal complexes via N/O donor sites.
Applications : Catalysis and material science (e.g., corrosion inhibition for mild steel in HCl).
Steric and Electronic Effects on Reactivity
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Steric Crowding : 1,3-Dimethyl substitution reduces oxidation rates by 50% compared to 1-methyl analogs due to hindered PFC ester formation .
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Electronic Effects : Electron-donating groups (e.g., –CH₃) destabilize the transition state, lowering values (DFT/HOMO-LUMO analysis) .
Table 3 : Relative reactivity trends in substituted piperidin-4-ones
| Substituent Pattern | Relative (%) |
|---|---|
| 1-Me-2,6-Ph | 100 |
| 1,3-diMe-2,6-Ph | 58 |
| 1,3,5-triMe-2,6-Ph | 22 |
Mechanistic Insights
Scientific Research Applications
Medicinal Chemistry
Pharmacological Properties:
DM-DPP is a member of the piperidone family, which has been explored for various pharmacological activities. Research indicates that compounds in this class exhibit a range of biological effects, including:
- Analgesic and Anti-inflammatory Effects: Studies have shown that piperidones can influence pain pathways and reduce inflammation, making them candidates for pain management therapies .
- Central Nervous System Activity: The compound has been investigated for its potential neuroprotective properties, with implications in treating neurodegenerative diseases .
- Antimicrobial Activity: Some derivatives have demonstrated effectiveness against various microbial strains, suggesting potential use in developing new antibiotics .
Case Study:
A study highlighted the synthesis of DM-DPP and its evaluation as a potential analgesic agent. The compound was tested in animal models where it exhibited significant pain-relieving effects compared to controls. This suggests that DM-DPP could be developed into a therapeutic agent for pain management .
Material Science
Polymer Chemistry:
DM-DPP has been utilized as a building block in the synthesis of advanced materials. Its ability to form stable structures makes it suitable for creating polymers with specific mechanical and thermal properties.
- Conductive Polymers: Research has shown that incorporating DM-DPP into polymer matrices can enhance electrical conductivity, making it useful in electronic applications such as sensors and flexible electronics .
- Nanocomposites: The compound's unique structure allows it to be used in the development of nanocomposites that exhibit improved strength and thermal stability .
Chemical Intermediate
Synthesis of Other Compounds:
DM-DPP serves as an important intermediate in organic synthesis. Its versatile structure allows for further modifications that lead to the creation of complex organic molecules.
- Synthesis Pathways: Researchers have developed various synthetic routes to produce DM-DPP from readily available starting materials. For instance, a common method involves the condensation of substituted phenyl ketones with amines under acidic conditions .
- Applications in Drug Development: As an intermediate, DM-DPP can be transformed into more complex pharmaceutical agents, expanding its utility in drug discovery processes .
Data Tables
Mechanism of Action
The mechanism of action of 1,3-Dimethyl-2,6-diphenylpiperidin-4-one involves its interaction with specific molecular targets. In biological systems, it may function through physical adsorption mechanisms, forming protective films on surfaces such as mild steel . The compound’s molecular structure allows it to interact with various pathways, potentially influencing biological processes .
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Piperidin-4-one Derivatives
- Conformational Flexibility : The parent compound adopts a chair conformation, while the chloroacetyl derivative () exhibits a distorted boat due to steric effects from the bulky chloroacetyl group.
- Phenyl Ring Orientation : The dihedral angle between phenyl rings in this compound (58.51°) is significantly smaller than in the chloroacetyl analog (87.1°), indicating substituent-dependent steric and electronic effects .
Physicochemical Properties
Table 4: Crystallographic and Spectral Data
- Hydrogen Bonding : The parent compound’s C–H⋯O interactions contrast with the chloroacetyl derivative’s C–H⋯C contacts, affecting solubility and thermal stability .
Biological Activity
1,3-Dimethyl-2,6-diphenylpiperidin-4-one, a piperidine derivative, has garnered attention for its diverse biological activities. This compound is characterized by its unique structural features, which contribute to its pharmacological potential. This article provides a comprehensive overview of its biological activity, including synthesis methods, pharmacological effects, and relevant research findings.
Structural Characteristics
The molecular formula of this compound is . The compound displays an E configuration about the N=C bond and adopts a chair conformation in its piperidine ring. The dihedral angles between the phenyl rings and the piperidine ring are significant for its biological activity and interaction with biological targets .
Synthesis
The synthesis of this compound typically involves the Mannich reaction. A common procedure includes:
- Mixing benzaldehyde (2 mol), ammonium acetate (1 mol), and ethyl methyl ketone (1 mol) in absolute ethanol.
- Heating the mixture for 30 minutes and stirring overnight at room temperature.
- Treating the resulting product with methyl iodide in the presence of potassium carbonate to yield the final compound .
Pharmacological Effects
- Antimicrobial Activity : Research indicates that piperidine derivatives exhibit notable antimicrobial properties. This compound has been studied for its effectiveness against various microbial strains .
- CNS Activity : This compound has shown potential as a central nervous system (CNS) agent. It may possess analgesic and anti-inflammatory properties, which are significant for developing treatments for pain management and inflammatory conditions .
- Anticancer Properties : Preliminary studies suggest that this compound may have anticancer effects. Its structure allows it to interact with certain cellular pathways that are crucial in cancer progression .
- Cholesterol-Lowering Effects : Some studies have indicated that derivatives of 4-piperidones can lower blood cholesterol levels, which could be beneficial in managing cardiovascular diseases .
In Vitro Studies
A study published in PMC explored the antibacterial activity of various piperidine derivatives, including this compound. The compound was tested against several bacterial strains and demonstrated significant inhibitory effects .
Molecular Docking Studies
Molecular docking studies have been conducted to evaluate the interaction of this compound with SARS-CoV-2 protease. The results indicated strong binding affinities comparable to FDA-approved drugs used in COVID-19 treatment .
Data Summary
Q & A
Q. What are the established synthetic routes for 1,3-Dimethyl-2,6-diphenylpiperidin-4-one, and how do reaction conditions influence yield and purity?
The compound is synthesized via the Claisen-Schmidt condensation reaction using 1,5-diphenylpenta-1,4-dien-3-one and methylamine. Key parameters include solvent choice (e.g., ethanol or methanol), reaction temperature (optimized between 60–80°C), and stoichiometric ratios of reactants. Post-synthesis purification via recrystallization or column chromatography is critical to achieve >95% purity. Competing side reactions, such as over-alkylation, can reduce yields, necessitating careful monitoring by TLC or HPLC .
Q. How is the compound characterized structurally, and what spectroscopic techniques are most reliable?
Structural confirmation relies on a combination of:
- FT-IR : To identify carbonyl (C=O) stretches (~1700 cm⁻¹) and aromatic C-H vibrations.
- NMR : ¹H NMR reveals methyl group singlet peaks (δ 1.2–1.5 ppm) and aromatic proton splitting patterns (δ 7.2–7.6 ppm). ¹³C NMR confirms the piperidin-4-one scaffold (C=O at ~208 ppm).
- X-ray crystallography : Resolves absolute configuration and puckering parameters (e.g., triclinic space group P1, unit cell dimensions a = 5.9201 Å, b = 10.9749 Å, c = 12.8247 Å) .
Q. What are the primary challenges in crystallizing this compound, and how are they addressed?
Crystallization difficulties arise from conformational flexibility in the piperidin-4-one ring. Slow evaporation from dichloromethane/hexane mixtures at 4°C produces diffraction-quality crystals. SHELXL refinement (using F² data) resolves disorder in phenyl rings, with hydrogen atoms placed geometrically .
Advanced Research Questions
Q. What contradictions exist in reported biological activities of piperidin-4-one derivatives, and how can structure-activity relationships (SAR) resolve them?
While some derivatives show potent antifungal activity (e.g., Microsporum gypsuem inhibition at MIC = 8 µg/mL), others exhibit weak efficacy. SAR studies indicate that electron-withdrawing substituents (e.g., -Cl, -F) on the phenyl rings enhance antimicrobial potency by increasing membrane permeability. Conversely, bulky groups reduce activity due to steric hindrance .
Q. How do crystallographic software tools (e.g., SHELX, ORTEP) improve accuracy in refining the compound’s structure?
SHELX refines anisotropic displacement parameters (ADPs) for non-H atoms, while ORTEP-III generates thermal ellipsoid plots to visualize positional disorder. Challenges include resolving overlapping electron density in phenyl rings, addressed by constraining C-C bond distances to 1.39 Å during refinement .
Q. What methodologies are used to analyze ring puckering dynamics, and how do they inform drug design?
Cremer-Pople puckering coordinates quantify out-of-plane deviations (e.g., amplitude q₂ = 0.45 Å, phase angle φ₂ = 120°). Molecular dynamics simulations (100 ns trajectories) reveal pseudorotation barriers of ~5 kcal/mol, suggesting conformational flexibility that impacts binding to rigid enzyme active sites .
Methodological Notes
- Contradiction Handling : Discrepancies in synthetic yields (e.g., 60–85%) often stem from solvent polarity effects, requiring reproducibility checks via controlled humidity/temperature .
- Data Validation : Cross-validate NMR assignments with 2D experiments (COSY, HSQC) to distinguish diastereotopic protons .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
